

Application Note: Determining LasB Elastase Activity with Abz-AGLA-Nba

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Compound of Interest

Compound Name: Abz-AGLA-Nba

Cat. No.: B12393095

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas aeruginosa is a significant opportunistic pathogen, and its virulence is attributed to a variety of secreted factors, including the LasB elastase. LasB is a zinc metalloprotease that plays a crucial role in tissue invasion and the degradation of host immune components. Consequently, it is a key target for the development of novel anti-infective therapies. This application note provides a detailed protocol for the determination of LasB elastase activity using the sensitive fluorogenic substrate **Abz-AGLA-Nba**.

Principle of the Assay

The assay utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate, **Abz-AGLA-Nba** (o-aminobenzoyl-Ala-Gly-Leu-Ala-p-nitrobenzylamide). The Abz (o-aminobenzoyl) group serves as the fluorophore, and the Nba (p-nitrobenzylamide) group acts as a quencher. In the intact peptide, the close proximity of Abz and Nba results in the quenching of Abz fluorescence. When LasB elastase cleaves the peptide bond between Glycine (Gly) and Leucine (Leu), the fluorophore and quencher are separated. This separation disrupts the FRET, leading to a measurable increase in fluorescence intensity that is directly proportional to the elastase activity.

Materials and Reagents

- Purified LasB elastase from *P. aeruginosa*
- **Abz-AGLA-Nba** substrate
- Dimethyl sulfoxide (DMSO)
- Tris-HCl buffer (e.g., 50 mM, pH 7.5)
- NaCl (e.g., 150 mM)
- CaCl₂ (e.g., 2.5 mM)
- Brij-35 (optional, for improved solubility and stability)
- 96-well black microplates (for fluorescence reading)
- Fluorometric microplate reader with excitation and emission filters for Abz (Excitation: ~320-340 nm, Emission: ~415-425 nm)

Experimental Protocols

Reagent Preparation

- **Assay Buffer:** Prepare a solution of 50 mM Tris-HCl, 150 mM NaCl, and 2.5 mM CaCl₂. Adjust the pH to 7.5. The buffer can be supplemented with 0.01% (w/v) Brij-35 to prevent enzyme aggregation.
- **Substrate Stock Solution:** Dissolve **Abz-AGLA-Nba** in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light.
- **Enzyme Stock Solution:** Prepare a stock solution of purified LasB elastase in the assay buffer. The optimal concentration should be determined empirically, but a starting concentration in the nanomolar range is common. Store on ice before use.

LasB Elastase Activity Assay

- **Prepare Working Solutions:**

- Dilute the **Abz-AGLA-Nba** stock solution in assay buffer to the desired final concentration.
- Dilute the LasB enzyme stock solution in assay buffer to the desired final concentration.
- Assay Setup:
 - Pipette the desired volume of the substrate working solution into the wells of a 96-well black microplate.
 - To initiate the reaction, add the LasB enzyme working solution to the wells containing the substrate. The final volume in each well should be consistent (e.g., 100 μ L).
 - Include appropriate controls:
 - Substrate Blank: Substrate in assay buffer without the enzyme.
 - Enzyme Blank: Enzyme in assay buffer without the substrate.
- Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C), protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader.
 - Excitation Wavelength: 340 nm
 - Emission Wavelength: 415 nm

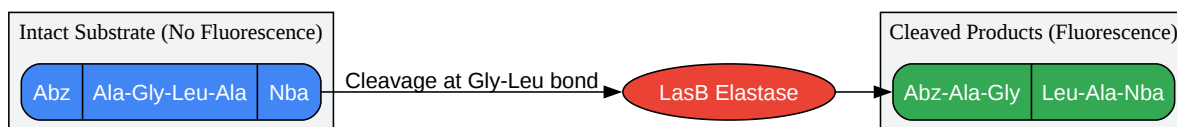
Data Presentation

The following table summarizes typical quantitative parameters for the LasB elastase activity assay using **Abz-AGLA-Nba**.

Parameter	Value	Notes
Substrate	Abz-AGLA-Nba	Fluorogenic FRET substrate.
Enzyme	<i>P. aeruginosa</i> LasB Elastase	Purified enzyme.
Assay Buffer	50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl ₂ , pH 7.5	Can be supplemented with 0.01% Brij-35.
Substrate Concentration	10-100 μ M	The final concentration in the assay should be optimized.
Enzyme Concentration	1-10 nM	The final concentration should provide a linear reaction rate.
Incubation Temperature	25°C or 37°C	Should be kept constant throughout the experiment.
Excitation Wavelength	~340 nm	Optimal wavelength for Abz fluorophore excitation.
Emission Wavelength	~415 nm	Optimal wavelength for detecting Abz fluorescence emission.
DMSO Concentration	< 1% (v/v)	Final concentration should be minimized to avoid enzyme inhibition.

Visualizations

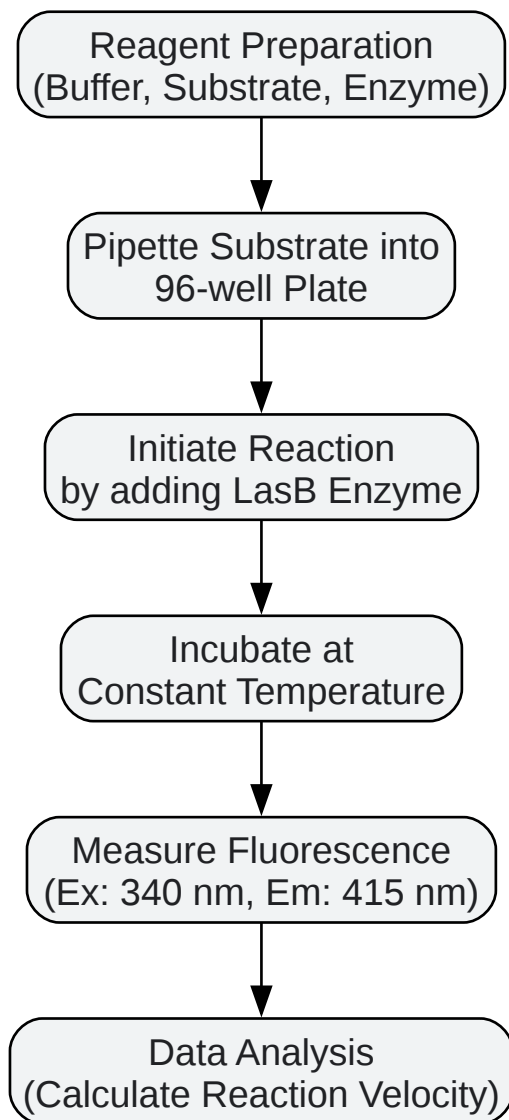
Mechanism of Action



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Caption: Mechanism of **Abz-AGLA-Nba** cleavage by LasB elastase.

Experimental Workflow



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Caption: Experimental workflow for the LasB elastase activity assay.

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